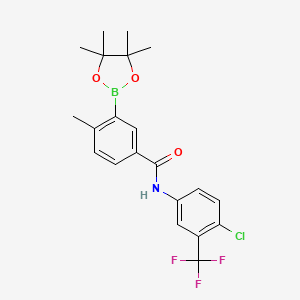
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, a phenyl group, and a carboxylic acid group attached to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors followed by cyclization and functional group modifications For instance, starting with a substituted benzaldehyde and a suitable amine, the intermediate products undergo cyclization to form the pyrazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled crystallization are often employed. The use of advanced reactors and purification systems helps in scaling up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and agrochemicals. Its versatility makes it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity and specificity help in understanding its mode of action at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: Lacks the methyl and phenyl groups, making it less hydrophobic and potentially less active in certain biological assays.
5-Methylpyrazine-2-carboxylic acid: Lacks the amino and phenyl groups, which may reduce its ability to form hydrogen bonds and interact with biological targets.
6-Phenylpyrazine-2-carboxylic acid: Lacks the amino and methyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
3-Amino-5-methyl-6-phenylpyrazine-2-carboxylic acid is unique due to the combination of its functional groups. The presence of the amino, methyl, phenyl, and carboxylic acid groups in a single molecule provides a balance of hydrophilic and hydrophobic properties, enhancing its versatility in chemical reactions and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H11N3O2 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
3-amino-5-methyl-6-phenylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c1-7-9(8-5-3-2-4-6-8)15-10(12(16)17)11(13)14-7/h2-6H,1H3,(H2,13,14)(H,16,17) |
InChI-Schlüssel |
DMUQCEZDYJSVAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)N)C(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
![Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892682.png)
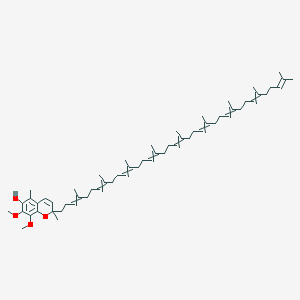
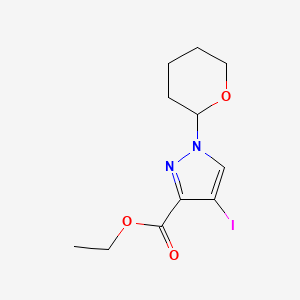
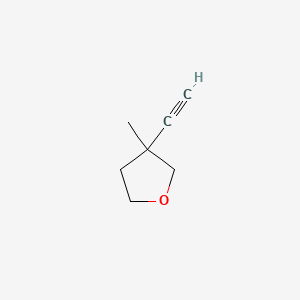
![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
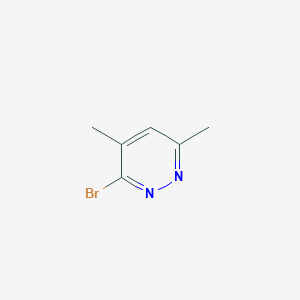
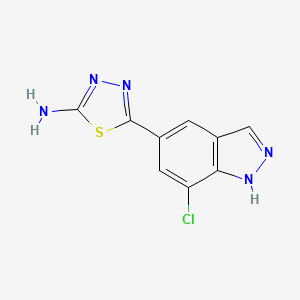
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)

